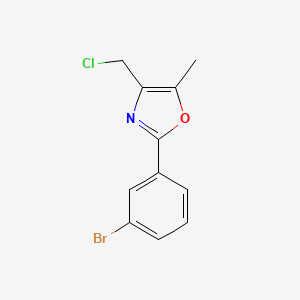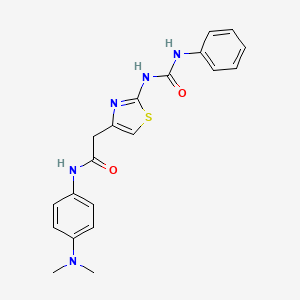
2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group at the second position, a chloromethyl group at the fourth position, and a methyl group at the fifth position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. For instance, the reaction between 3-bromoacetophenone and chloroacetamide under acidic conditions can yield the desired oxazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This can be achieved by treating the oxazole intermediate with formaldehyde and hydrochloric acid.
Methylation: The methyl group at the fifth position can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or a thiol.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group. Oxidation can convert the methyl group to a carboxyl group, while reduction can lead to the formation of an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-(3-aminophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole or 2-(3-thiocyanatophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole can be formed.
Oxidation Products: Oxidation can yield 2-(3-bromophenyl)-4-(chloromethyl)-5-carboxy-1,3-oxazole.
Reduction Products: Reduction can produce 2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazol-5-ol.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug discovery and development.
Materials Science: The compound can be utilized in the design and synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic residues in the target protein. The oxazole ring can contribute to the overall stability and specificity of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromophenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
2-(3-Chlorophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and biological activity.
2-Phenyl-4-(chloromethyl)-5-methyl-1,3-oxazole:
Uniqueness
2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and potential for diverse applications. The combination of these substituents with the oxazole ring enhances its versatility in chemical synthesis and research applications.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJANIVLWJJYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2907759.png)



![2-Chloro-N-(cycloheptylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2907764.png)



![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-fluorophenyl)acrylamide](/img/structure/B2907770.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2907771.png)




